molecular formula C22H29O3P B14404798 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one CAS No. 89625-05-8

5-(Diphenylphosphoryl)-1-hydroxydecan-4-one

Cat. No.: B14404798
CAS No.: 89625-05-8
M. Wt: 372.4 g/mol
InChI Key: TTYJYBYIBRERPY-UHFFFAOYSA-N
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Description

5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a decanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one typically involves the reaction of diphenylphosphoryl chloride with a suitable decanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylphosphoryl)-1-hydroxydecan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Diphenylphosphoryl)-1-hydroxydecan-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl and carbonyl groups also play a role in the compound’s chemical behavior, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Known for its use in the Curtius rearrangement and peptide synthesis.

    Diphenylphosphoryl chloride:

    Diphenylphosphoryl hydrazine:

Uniqueness

5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the diphenylphosphoryl group and the decanone backbone allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.

Properties

CAS No.

89625-05-8

Molecular Formula

C22H29O3P

Molecular Weight

372.4 g/mol

IUPAC Name

5-diphenylphosphoryl-1-hydroxydecan-4-one

InChI

InChI=1S/C22H29O3P/c1-2-3-6-17-22(21(24)16-11-18-23)26(25,19-12-7-4-8-13-19)20-14-9-5-10-15-20/h4-5,7-10,12-15,22-23H,2-3,6,11,16-18H2,1H3

InChI Key

TTYJYBYIBRERPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)CCCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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